![molecular formula C13H10O2S B12880345 2-((Furan-2-ylmethyl)thio)benzofuran CAS No. 88673-94-3](/img/structure/B12880345.png)
2-((Furan-2-ylmethyl)thio)benzofuran
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Overview
Description
2-((Furan-2-ylmethyl)thio)benzofuran is a heterocyclic compound that combines the structural elements of both furan and benzofuran.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of salicylaldehydes with appropriate reagents to form the benzofuran core . The furan-2-ylmethylthio group can be introduced through nucleophilic substitution reactions using furan-2-ylmethyl halides and thiol derivatives .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-((Furan-2-ylmethyl)thio)benzofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Therapeutic Applications
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzofuran derivatives, including 2-((Furan-2-ylmethyl)thio)benzofuran. Research indicates that compounds with furan and benzofuran scaffolds exhibit significant antibacterial and antifungal activities. For instance, derivatives have been tested against various bacterial strains such as Escherichia coli and Bacillus subtilis, showing promising results comparable to standard antibiotics .
2. Anticancer Properties
Benzofuran derivatives are recognized for their anticancer potential. The incorporation of furan into the benzofuran structure enhances its interaction with biological targets involved in cancer progression. Studies have reported that certain derivatives exhibit cytotoxic effects against multiple cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer), indicating their potential as chemotherapeutic agents .
3. Enzyme Inhibition
Research has also focused on the enzyme inhibitory properties of this compound. It has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. Preliminary findings suggest that this compound may serve as a lead for developing new treatments targeting cognitive decline .
4. Antioxidant Activity
The antioxidant capacity of benzofuran derivatives has been extensively studied, with findings suggesting that they can scavenge free radicals effectively. This property is crucial in preventing oxidative stress-related diseases, including cardiovascular disorders and aging .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study synthesized several benzofuran-based compounds and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. Among these, a derivative containing the furan-thio linkage demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to that of penicillin, highlighting its potential as an antimicrobial agent .
Case Study 2: Anticancer Evaluation
In another investigation, researchers explored the anticancer effects of various benzofuran derivatives on HepG2 cells. The study revealed that specific modifications to the benzofuran structure significantly enhanced cytotoxicity, suggesting that the incorporation of furan could be a strategic approach in drug design for cancer therapy .
Data Tables
Mechanism of Action
The mechanism of action of 2-((Furan-2-ylmethyl)thio)benzofuran involves its interaction with various molecular targets. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzofuran: Known for its wide range of biological activities, including anti-inflammatory and anticancer properties.
Furan: Exhibits various pharmacological activities such as anti-ulcer and antibacterial effects.
Uniqueness
2-((Furan-2-ylmethyl)thio)benzofuran is unique due to the combination of the furan and benzofuran moieties, which may confer enhanced biological activities and diverse chemical reactivity compared to its individual components .
Biological Activity
The compound 2-((Furan-2-ylmethyl)thio)benzofuran is a derivative of benzofuran, a structural unit recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.
Structure-Activity Relationship
The biological activity of benzofuran derivatives is significantly influenced by their chemical structure. In particular, the presence of specific functional groups and their positions on the benzofuran ring can enhance or diminish activity against various biological targets.
Table 1: Structure-Activity Relationship of Benzofuran Derivatives
Compound | Activity Type | IC50 (μM) | Notes |
---|---|---|---|
This compound | Anticancer | TBD | Potential cytotoxicity against cancer cell lines |
5-(4-bromo-N-(4-bromobenzyl)phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl)benzofuran-2-carboxamide | Anticancer | 0.1 | Significant antiproliferative activity |
6-Benzofurylpurine | Antimycobacterial | <0.60 | Highly potent against M. tuberculosis |
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds with specific substitutions at the benzofuran ring have shown promising results in inhibiting cancer cell proliferation.
In a study focusing on various benzofuran analogues, several compounds demonstrated high cytotoxicity against leukemia cell lines such as K562 and HL60, with IC50 values indicating effective inhibition without harming normal cells . The presence of halogenated groups and hydrogen-donating phenolic hydroxyl groups was crucial for enhancing anticancer activity through favorable interactions with target proteins .
Case Study: Anticancer Screening
A series of benzofuran derivatives were screened for their anticancer potential using the triphenyl blue dye exclusion technique. Among these, derivatives with phenolic and halogen substituents exhibited the highest cytotoxic concentrations, suggesting that structural modifications can significantly impact biological efficacy .
Antimicrobial Activity
Benzofuran derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain compounds possess profound antimycobacterial activity against strains like M. tuberculosis with low toxicity to mammalian cells.
Table 2: Antimicrobial Activity of Selected Benzofuran Derivatives
Compound | Activity Type | MIC (μg/mL) | Notes |
---|---|---|---|
6-Benzofurylpurine | Antimycobacterial | <0.60 | Highly effective against M. tuberculosis |
2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran | Antibacterial | 3.12 | Low cytotoxicity with good therapeutic index |
In particular, compounds that maintain a hydroxyl group at the C-6 position of the benzofuran ring showed enhanced antibacterial activity across various strains . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
Benzofuran derivatives are also noted for their anti-inflammatory effects. Research has indicated that certain compounds can inhibit key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines involved in inflammatory responses.
In vitro studies demonstrated that specific benzofurans could significantly reduce NO production in stimulated human neutrophils, highlighting their potential as therapeutic agents in inflammatory diseases . The inhibition of lipoxygenase activity further supports the anti-inflammatory capabilities of these compounds.
Properties
CAS No. |
88673-94-3 |
---|---|
Molecular Formula |
C13H10O2S |
Molecular Weight |
230.28 g/mol |
IUPAC Name |
2-(furan-2-ylmethylsulfanyl)-1-benzofuran |
InChI |
InChI=1S/C13H10O2S/c1-2-6-12-10(4-1)8-13(15-12)16-9-11-5-3-7-14-11/h1-8H,9H2 |
InChI Key |
ZJIHYGTUNWHKTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)SCC3=CC=CO3 |
Origin of Product |
United States |
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